3-[(5-Chloro-2-thienyl)methyl]azetidine
CAS No.: 937612-25-4
Cat. No.: VC21103399
Molecular Formula: C8H10ClNS
Molecular Weight: 187.69 g/mol
* For research use only. Not for human or veterinary use.
![3-[(5-Chloro-2-thienyl)methyl]azetidine - 937612-25-4](/images/no_structure.jpg)
Specification
CAS No. | 937612-25-4 |
---|---|
Molecular Formula | C8H10ClNS |
Molecular Weight | 187.69 g/mol |
IUPAC Name | 3-[(5-chlorothiophen-2-yl)methyl]azetidine |
Standard InChI | InChI=1S/C8H10ClNS/c9-8-2-1-7(11-8)3-6-4-10-5-6/h1-2,6,10H,3-5H2 |
Standard InChI Key | OUFSFTSAKCFFOY-UHFFFAOYSA-N |
SMILES | C1C(CN1)CC2=CC=C(S2)Cl |
Canonical SMILES | C1C(CN1)CC2=CC=C(S2)Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
3-[(5-Chloro-2-thienyl)methyl]azetidine features a four-membered azetidine ring connected to a five-membered thiophene ring with a chlorine substituent at the 5-position. The connection between these two heterocyclic systems occurs through a methylene (-CH2-) bridge at the 3-position of the azetidine ring. This structural arrangement creates a molecule with multiple reactive centers and distinctive spatial configuration.
The nitrogen atom in the azetidine ring contributes to the basic character of the molecule, while the thiophene ring provides aromatic characteristics. The chlorine substituent on the thiophene ring enhances the molecule's electrophilic properties and may contribute to its biological activity profile by influencing binding interactions with target proteins.
Physical and Chemical Properties
The compound 3-[(5-Chloro-2-thienyl)methyl]azetidine possesses specific chemical and physical properties that define its behavior in biological systems and chemical reactions. Table 1 summarizes these key properties:
Property | Value |
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IUPAC Name | 3-[(5-chlorothiophen-2-yl)methyl]azetidine |
Molecular Formula | C8H10ClNS |
Molecular Weight | 187.69 g/mol |
CAS Number | 937612-25-4 |
InChI | InChI=1S/C8H10ClNS/c9-8-2-1-7(11-8)3-6-4-10-5-6/h1-2,6,10H,3-5H2 |
Canonical SMILES | C1C(CN1)CC2=CC=C(S2)Cl |
The compound's distinct chemical reactivity is influenced by both the azetidine ring and the thienyl group, with the chloro substituent enhancing its reactivity profile and potentially contributing to its biological effects.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3-[(5-Chloro-2-thienyl)methyl]azetidine typically involves reaction pathways that connect the azetidine and thienyl moieties. A common synthetic approach involves the reaction of 5-chloro-2-thiophenemethanol with azetidine under specific conditions. This nucleophilic substitution reaction proceeds with the azetidine acting as a nucleophile attacking the carbon adjacent to the hydroxyl group of the thiophenemethanol.
Alternative synthetic strategies may involve the construction of the azetidine ring after attachment of appropriate precursors to the thienyl group. These approaches often require careful control of reaction conditions to prevent ring-opening of the strained azetidine system.
Reaction Conditions
The synthesis of 3-[(5-Chloro-2-thienyl)methyl]azetidine typically requires specific reaction conditions to achieve optimal yields and product purity. Common reaction parameters include:
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Base catalysis: Using bases such as sodium hydride or potassium carbonate to facilitate nucleophilic attack
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Solvent systems: Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed due to their ability to dissolve both reactants and facilitate the reaction
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Temperature control: Reactions are typically conducted at room temperature or slightly elevated temperatures to prevent degradation of the strained azetidine ring
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Purification: Column chromatography or recrystallization is often employed to obtain the pure compound
Advanced Synthetic Approaches
Recent advances in synthetic methodology have led to more efficient approaches for producing azetidine derivatives. Literature on related compounds indicates that microwave irradiation can offer advantages over conventional heating methods. For instance, various azetidine derivatives have been synthesized using chloroacetyl chloride under microwave irradiation conditions, significantly reducing reaction times while maintaining good yields .
These microwave-assisted protocols could potentially be adapted for the synthesis of 3-[(5-Chloro-2-thienyl)methyl]azetidine, offering more environmentally friendly and cost-effective production methods. The approach typically involves shorter reaction times (minutes rather than hours) and often produces fewer side products.
Chemical Reactions
Types of Reactions
3-[(5-Chloro-2-thienyl)methyl]azetidine can participate in various chemical reactions due to the presence of multiple reactive centers in its structure. The major types of reactions include:
Oxidation Reactions
The thiophene moiety in 3-[(5-Chloro-2-thienyl)methyl]azetidine can undergo oxidation, particularly at the sulfur atom, using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically lead to the formation of sulfoxides or sulfones, which may exhibit different biological activities compared to the parent compound.
Reduction Reactions
The compound can undergo reduction reactions, typically using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may affect various functional groups, potentially leading to modifications of the azetidine ring or other reactive centers in the molecule.
Substitution Reactions
The chlorine substituent on the thiophene ring represents an electrophilic site that can participate in nucleophilic substitution reactions. Common nucleophiles that can be employed include sodium azide, amines, and thiols, leading to the formation of diverse derivatives with potentially enhanced biological activities.
Reagents and Conditions
The specific reagents and conditions employed for these reactions significantly influence the outcome in terms of yield, selectivity, and purity:
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Oxidation reactions: Typically employ potassium permanganate in acidic media or hydrogen peroxide in acetic acid.
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Reduction reactions: Usually conducted with lithium aluminum hydride in anhydrous ether or sodium borohydride in alcoholic solvents.
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Substitution reactions: Often performed with sodium azide in dimethylformamide or other polar aprotic solvents.
Products and Applications
The products derived from chemical modifications of 3-[(5-Chloro-2-thienyl)methyl]azetidine have potential applications in medicinal chemistry and materials science:
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Oxidation products: Sulfoxides and sulfones may exhibit enhanced water solubility and different binding properties to biological targets.
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Reduction products: Modified structures with alcohol functionalities may show altered pharmacokinetic properties.
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Substitution products: Azido derivatives and other substituted analogs may serve as intermediates for click chemistry applications or directly as bioactive compounds with improved target selectivity.
Biological Activities
Anticancer Properties
Studies have indicated that azetidine derivatives, including compounds structurally similar to 3-[(5-Chloro-2-thienyl)methyl]azetidine, exhibit promising anticancer activities. Research has demonstrated cytotoxic effects against various tumor cell lines, including HeLa and MCF-7 cells.
The mechanism of action appears to involve the induction of apoptosis in cancer cells. Investigations into similar azetidine derivatives have revealed that these compounds can activate caspase pathways, leading to programmed cell death. Some studies have shown that certain derivatives exhibit higher cytotoxicity than standard chemotherapeutics like doxorubicin against specific cancer cell lines such as MCF-7 and HCT-116.
The anticancer potential of 3-[(5-Chloro-2-thienyl)methyl]azetidine warrants further investigation, particularly regarding structure-activity relationships and optimization of potency and selectivity.
Antimicrobial Activity
The thienyl group in 3-[(5-Chloro-2-thienyl)methyl]azetidine contributes to antimicrobial properties, making it a candidate for exploration in treating infections caused by resistant bacteria. Research on related compounds indicates that thienyl-containing structures can interact with bacterial cell membranes and intracellular targets, disrupting essential cellular processes.
Studies assessing the efficacy of azetidine derivatives against multidrug-resistant bacterial strains have shown significant inhibition comparable to established antibiotics. The mechanism may involve interference with bacterial cell wall synthesis or disruption of membrane integrity, though specific studies on 3-[(5-Chloro-2-thienyl)methyl]azetidine's antimicrobial mechanisms are still emerging.
Neuroprotective Effects
Some derivatives in the azetidine class have demonstrated neuroprotective properties that could be relevant to 3-[(5-Chloro-2-thienyl)methyl]azetidine. In vitro studies suggest these compounds may protect neuronal cells from oxidative stress-induced apoptosis.
The neuroprotective mechanism appears to involve modulation of mitochondrial dynamics and reduction of reactive oxygen species (ROS) production. Animal model studies with similar compounds have shown improved cognitive function and reduced neuronal loss in models of neurodegeneration, highlighting potential applications in conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Structure-Activity Relationships
Comparative Analysis
Understanding the relationship between chemical structure and biological activity is crucial for optimizing compounds for specific therapeutic applications. Table 2 presents a comparative analysis of 3-[(5-Chloro-2-thienyl)methyl]azetidine with structurally related compounds:
Compound | Structure Features | Biological Activity |
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3-[(5-Chloro-2-thienyl)methyl]azetidine | Azetidine ring, chloro-thienyl group | Antimicrobial, potential neuroprotective effects |
4-Methylazetidine | Methyl group at position 4 | Dopaminergic antagonist |
2-Thienylazetidine | Thienyl group without chlorine | Antimicrobial properties |
3-(Chloromethyl)azetidine | Chloromethyl group at position 3 | Potential neuroprotective effects |
5-Chloroazetidine | Chlorine at position 5 | Antidepressant-like activity |
This comparative analysis highlights how structural modifications influence biological activity profiles, providing insights for rational drug design.
Key Structural Determinants
Several structural features of 3-[(5-Chloro-2-thienyl)methyl]azetidine appear critical for its biological activities:
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The azetidine ring: Provides a rigid scaffold that influences receptor binding geometry and potentially enhances metabolic stability.
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The thienyl group: Contributes aromatic character and potential interaction sites with biological targets.
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The chlorine substituent: Enhances lipophilicity and may improve binding affinity through halogen bonding interactions.
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The methylene bridge: Provides conformational flexibility allowing optimal positioning of the pharmacophores.
Understanding these structure-activity relationships provides a foundation for designing optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Research Applications
Medicinal Chemistry Applications
The diverse biological activities of 3-[(5-Chloro-2-thienyl)methyl]azetidine position it as a valuable scaffold in medicinal chemistry research. Current and potential applications include:
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Development of anticancer agents: Exploiting the apoptosis-inducing properties to create targeted cancer therapeutics.
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Antimicrobial drug development: Addressing the growing challenge of antimicrobial resistance through novel chemical entities.
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Neurodegenerative disease therapeutics: Leveraging neuroprotective effects to develop treatments for conditions like Alzheimer's and Parkinson's diseases.
Synthetic Chemistry Applications
Beyond its direct biological applications, 3-[(5-Chloro-2-thienyl)methyl]azetidine serves as a valuable building block in synthetic chemistry:
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Scaffold diversification: The molecule can be modified at multiple sites to create diverse chemical libraries for biological screening.
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Methodology development: Novel synthetic approaches to this compound can advance general methodologies for preparing strained nitrogen heterocycles.
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Catalyst development: Modified versions of the compound may find applications in asymmetric catalysis or other catalytic processes.
Industrial Applications
Though primarily investigated for pharmaceutical applications, 3-[(5-Chloro-2-thienyl)methyl]azetidine and its derivatives may have potential industrial applications:
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Agricultural chemistry: Development of novel pesticides or plant growth regulators.
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Materials science: Incorporation into specialty polymers or materials with unique properties.
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Analytical chemistry: Use as standards or analytical reagents in specific chemical analyses.
Future Research Directions
Chemical Optimization
Future research could focus on optimizing the chemical structure of 3-[(5-Chloro-2-thienyl)methyl]azetidine to enhance specific properties:
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Developing analogs with improved pharmacokinetic profiles: Modifications to enhance solubility, membrane permeability, and metabolic stability.
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Creating prodrug versions: Designing derivatives that release the active compound under specific physiological conditions.
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Exploring bioisosteric replacements: Systematic replacement of structural elements to identify optimal configurations for biological activity.
Biological Evaluation
Comprehensive biological evaluation of 3-[(5-Chloro-2-thienyl)methyl]azetidine and its derivatives represents an important future direction:
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Expanded antimicrobial screening: Testing against a wider panel of pathogenic bacteria, including multidrug-resistant strains.
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Detailed mechanism of action studies: Elucidating the precise molecular targets and biochemical pathways affected by the compound.
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In vivo efficacy and toxicity studies: Evaluating therapeutic potential and safety profiles in appropriate animal models.
Synthetic Methodology
Developing more efficient and sustainable synthetic approaches represents another key research direction:
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Green chemistry approaches: Reducing solvent use and developing more environmentally friendly reaction conditions.
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Continuous flow synthesis: Adapting synthetic routes to continuous flow chemistry for more efficient scale-up.
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Microwave-assisted synthesis: Further exploring the application of microwave irradiation to improve reaction efficiency, as demonstrated for other azetidine derivatives .
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